Quinotolast mechanism of action
Quinotolast mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of Quinolone Antibiotics
Abstract
This technical guide provides a comprehensive exploration of the core mechanism of action of quinolone antibiotics, a critical class of synthetic broad-spectrum antimicrobial agents. While the initial query specified "quinotolast," a compound noted as a mast cell stabilizer with a discontinued development status[1][2], this guide will focus on the well-established and extensively researched primary mechanism of the broader quinolone class: the inhibition of bacterial type II topoisomerases. This focus is intended to provide the most valuable and in-depth information for researchers, scientists, and drug development professionals. The guide will detail the molecular interactions with DNA gyrase and topoisomerase IV, the formation of the ternary drug-enzyme-DNA complex, downstream cellular consequences leading to bacterial cell death, and the molecular underpinnings of resistance. Furthermore, this guide presents detailed experimental protocols for elucidating and characterizing the activity of these compounds.
Introduction: The Quinolone Class and Its Therapeutic Importance
Quinolones are a major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[3][4]. The first-generation quinolone, nalidixic acid, was introduced in 1962 and showed a narrow spectrum of activity, primarily for urinary tract infections[3][4]. Subsequent generations, characterized by the addition of a fluorine atom to the core structure (fluoroquinolones), have demonstrated significantly enhanced potency and a broader range of activity[5]. Ciprofloxacin, a second-generation fluoroquinolone, is one of the most widely used antibiotics globally[6]. The clinical efficacy of quinolones stems from their unique mechanism of action, which involves the direct inhibition of essential bacterial enzymes involved in DNA replication[4][7].
Molecular Mechanism of Action: Targeting Bacterial Type II Topoisomerases
The primary cellular targets of quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV[3][8][9]. These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation[10][11].
The Targets: DNA Gyrase and Topoisomerase IV
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DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process crucial for initiating DNA replication and relieving torsional stress[3][9]. It is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2)[8][9].
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Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following replication[8]. It is also a heterotetramer, consisting of two ParC and two ParE subunits (C2E2) in Gram-negative bacteria[8][9].
While both enzymes are targeted by quinolones, the primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, it is topoisomerase IV[4][12].
Formation of the Ternary Complex and Inhibition of DNA Ligation
Quinolones exert their bactericidal effect by converting their target topoisomerases into toxic cellular enzymes[8]. They achieve this by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA, an intermediate in the enzyme's catalytic cycle[11][12]. This creates a stable ternary drug-enzyme-DNA complex[13].
The mechanism involves the following key steps:
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The topoisomerase binds to DNA and creates a double-strand break in one DNA segment (the G-gate) to allow another segment (the T-gate) to pass through[9].
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Quinolone molecules intercalate into the DNA at the site of the cleavage[8][14].
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The drug then interacts with both the DNA and specific residues within the quinolone-resistance-determining region (QRDR) of the GyrA or ParC subunits[3][15]. A critical interaction is mediated by a water-metal ion bridge, involving a magnesium ion, which connects the quinolone to the enzyme[9].
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This binding event inhibits the ligase function of the topoisomerase, preventing the resealing of the DNA break[4][7].
The stabilization of this cleaved complex effectively traps the topoisomerase on the DNA, leading to an accumulation of double-strand DNA breaks[4].
Diagram: Quinolone Mechanism of Action
Caption: Quinolone enters the bacterial cell and forms a ternary complex with DNA and type II topoisomerases, leading to double-strand DNA breaks and cell death.
Downstream Cellular Effects and Bactericidal Activity
The accumulation of double-strand DNA breaks triggers a cascade of cellular events that ultimately lead to bacterial cell death. The collision of replication forks with the stalled ternary complexes is a key event that converts these transient breaks into permanent and lethal DNA damage[8][14]. This leads to the induction of the SOS response, a DNA repair system in bacteria[8]. However, when the extent of DNA damage is overwhelming, these repair mechanisms are insufficient, resulting in the fragmentation of the bacterial chromosome and cell death[8][14].
Mechanisms of Quinolone Resistance
The emergence of bacterial resistance to quinolones is a significant clinical concern and can arise through several mechanisms[6][16][17]:
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Target-Mediated Resistance: This is the most common mechanism and involves mutations in the QRDR of the gyrA and parC genes[3][8]. These mutations alter the amino acid sequence of the topoisomerases, reducing the binding affinity of quinolones to the ternary complex[16]. Common mutations affect residues such as Ser-83 and Asp-87 in GyrA[3][15].
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Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of quinolones through two main strategies:
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Increased Efflux: Overexpression of efflux pumps, which actively transport quinolones out of the cell, is a common resistance mechanism[16][17].
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Decreased Influx: In Gram-negative bacteria, mutations that lead to the downregulation of porin channels in the outer membrane can reduce the uptake of quinolones[8][16].
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Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying quinolone resistance genes[3][6][16]. These genes can encode for:
Diagram: Mechanisms of Quinolone Resistance
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